Cloruro de 2-cloropiridina-4-carbonilo

Descripción general

Descripción

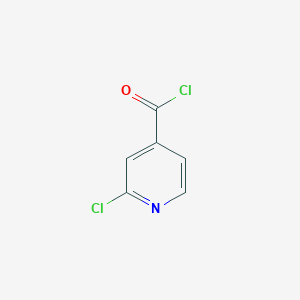

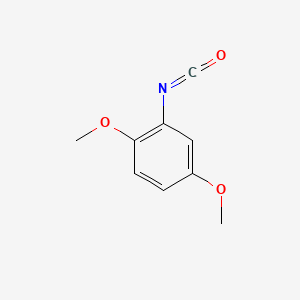

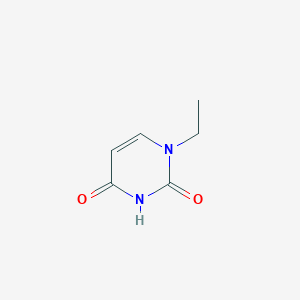

2-Chloropyridine-4-carbonyl chloride is a chemical compound that is part of the pyridinecarbonyl chloride group. It is a derivative of pyridine with a chlorine atom and a carbonyl chloride group attached to the ring. The compound is of interest due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related pyridine derivatives can involve various methods, including cyclometalation, oxidative condensation-cyclization, and reactions with different reagents. For instance, the synthesis of a cobalt complex with 4-(4-chlorobenzyl)pyridine ligands involves the reaction of Co(NCS)2 with the ligand, leading to a compound with interesting magnetic properties . Another example is the in situ formation of an imidazo[1,5-a]pyridinium cation during the preparation of a zinc complex, which is a result of oxidative cyclization . Additionally, the preparation of N-(2-chloro-7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carbonyl)-L-α-amino esters involves the use of thieno[2,3-b]pyridinyl-5-carbonyl chloride as an intermediate .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a zinc complex with 4-amino-2-chloropyridine ligands reveals a distorted tetrahedral environment around the zinc ion, coordinated by nitrogen atoms from the ligands and chloride anions . The structure of a hybrid organic-inorganic chlorozincate also shows interesting features, such as layers of cations and anions stacked along the c-axis .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions. The oxidation of isopropylcyclopropane by chromyl chloride, for example, demonstrates the reactivity of chloropyridines in hydrogen atom abstraction mechanisms . Additionally, the synthesis of cyclopalladated and cyclometalated complexes with pyridine ligands shows the potential of these compounds in luminescent properties and catalytic applications, such as in coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarbonyl chlorides can be studied through conformational and vibrational analysis using density functional theory (DFT). For instance, the conformational stability of 2-, 3-, and 4-pyridinecarbonyl chlorides in different solvents has been investigated, revealing that the stability of these conformers decreases with increasing solvent dielectric constant . The chiroptical properties of certain pyridine derivatives also show interesting behaviors, such as sign inversion of Cotton effect bands, which may be associated with conformational isomerism .

Aplicaciones Científicas De Investigación

Síntesis de compuestos farmacéuticos

El cloruro de 2-cloropiridina-4-carbonilo es un intermedio valioso en la síntesis de varios compuestos farmacéuticos. Es particularmente útil para crear moléculas con anillos de piridina, que son comunes en los fármacos que se dirigen al sistema nervioso central. Por ejemplo, se puede utilizar para sintetizar derivados que actúan como antihistamínicos o antiarrítmicos .

Desarrollo de agroquímicos

Este compuesto juega un papel significativo en el desarrollo de agroquímicos, como fungicidas e insecticidas. Su reactividad permite la creación de derivados de piridina que pueden interrumpir el ciclo de vida de las plagas y los hongos, protegiendo así los cultivos y mejorando el rendimiento agrícola .

Formación de complejos metálicos

El this compound se utiliza para formar complejos metálicos que tienen aplicaciones en catálisis y ciencia de materiales. Estos complejos se pueden utilizar como catalizadores en la síntesis orgánica o como materiales con propiedades electrónicas o magnéticas únicas .

Investigación de síntesis orgánica

Los investigadores utilizan el this compound en la síntesis orgánica para explorar nuevas reacciones y vías. Su capacidad para sufrir sustitución nucleofílica lo convierte en un reactivo versátil para la construcción de moléculas orgánicas complejas .

Síntesis de ligandos para química de coordinación

En química de coordinación, el this compound se utiliza para sintetizar ligandos que pueden unirse a iones metálicos. Estos ligandos son cruciales para estudiar las propiedades de los complejos metálicos y para desarrollar nuevos fármacos a base de metales .

Innovaciones en ciencia de materiales

El compuesto también es fundamental en la ciencia de materiales, donde se utiliza para crear polímeros y otros materiales con propiedades específicas deseadas. Estos materiales pueden tener aplicaciones que van desde la electrónica hasta productos biodegradables .

Aplicaciones de química analítica

En química analítica, los derivados del this compound se pueden utilizar como patrones o reactivos en diversas técnicas analíticas. Esto ayuda en la cuantificación e identificación de sustancias en mezclas complejas .

Técnicas de bioconjugación

El this compound se utiliza en técnicas de bioconjugación para unir biomoléculas a superficies u otras moléculas. Esto es particularmente útil en el desarrollo de biosensores y ensayos de diagnóstico .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that chloropyridines, in general, are used in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

2-Chloropyridine-4-carbonyl chloride, like other chloropyridines, reacts with nucleophiles . This interaction leads to the generation of pyridine derivatives substituted at the second and fourth carbons on the heterocycle . The exact mode of action can vary depending on the specific reaction conditions and the nucleophiles involved.

Biochemical Pathways

It’s known that the compound can participate in various chemical reactions to produce different pyridine derivatives . These derivatives can then interact with various biochemical pathways depending on their specific structures and properties.

Result of Action

The molecular and cellular effects of 2-Chloropyridine-4-carbonyl chloride’s action would depend on the specific pyridine derivatives that it forms through its reactions with nucleophiles . These derivatives can have a wide range of effects, depending on their specific structures and the biochemical pathways they interact with.

Action Environment

The action, efficacy, and stability of 2-Chloropyridine-4-carbonyl chloride can be influenced by various environmental factors. These may include the presence of specific nucleophiles, the pH of the environment, temperature, and other conditions that can affect chemical reactions .

Propiedades

IUPAC Name |

2-chloropyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRZWOJTSGFSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384132 | |

| Record name | 2-chloropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65287-34-5 | |

| Record name | 2-chloropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloropyridine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)